molecular formula C11H14O2 B602165 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 32820-10-3

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B602165
CAS No.: 32820-10-3
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Description

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol It is a derivative of naphthalene, characterized by a methoxy group at the seventh position and a hydroxyl group at the first position on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of 7-methoxy-1-tetralone. One common method is the catalytic hydrogenation of 7-methoxy-1-tetralone using palladium on carbon as a catalyst under hydrogen gas . The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is typically ensured through distillation and recrystallization techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form 7-methoxy-1,2,3,4-tetrahydronaphthalene using strong reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products:

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both methoxy and hydroxyl groups on the tetrahydronaphthalene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methoxy group enhances its electron-donating properties, making it more reactive in electrophilic substitution reactions. Additionally, the hydroxyl group provides sites for hydrogen bonding, influencing its solubility and interaction with biological targets .

Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFNEIYWSQIOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-(4-Acetylpiperazin-1-yl)-7-methoxy-1,2,3,4-tetrahydronaphthalene (0.85 g) was dis solved in ethanol (10 ml). After adding an 8 N aqueous solution (3 ml) of sodium hydroxide, the resultant mixture was heated under reflux for 3 hr. Then the liquid reaction mixture was concentrated under reduced pressure and the residue was purified by NH-silica gel column chromatography (ethyl acetate) to give the title compound (0.6 g) as a pale brown oil. (280-4) 1-[4-(4-Fluorophenylacetyl)piperazin-1-yl]-7-methoxy-1,2,3,4-tetrahydronaphthalene
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1-(4-Acetylpiperazin-1-yl)-7-methoxy-1,2,3,4-tetrahydronaphthalene
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0.85 g
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10 mL
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Synthesis routes and methods III

Procedure details

7-Methoxy-1-(piperazin-1-yl)-1,2,3,4-tetrahydronaphthalene (0.6 g) was reacted in methylene chloride for 2 hr with an acid chloride prepared from 4-fluorophenylacetic acid (0.44 g) and thionyl chloride (0.21 ml) Then the liquid reaction mixture was partitioned between methylene chloride and water, extracted with methylene chloride, dried and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (toluene/acetone system) to give the title compound (0.56 g) as an oil. (280-5) 1-{4-[2-(4-Fluorophenyl)ethyl]piperdin-1-yl}-7-methoxy-1,2,3,4-tetrahydronaphthalene
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0.6 g
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acid chloride
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0.44 g
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0.21 mL
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Synthesis routes and methods IV

Procedure details

1-[4-(4-Fluorophenylacetyl)piperazin-1-yl]-7-methoxy-1,2,3,4-tetrahydronaphthalene (0.41 g) and lithium aluminum hydride (0.05 g) were heated under reflux in THF (15 ml) for 6 hr. Next, the reaction solution was cooled and water (50 ml) a 5 N aqueous solution (50 ml) of sodium hydroxide and further water (150 ml) were successively added thereto. After stirring the resultant mixture at room temperature for 1 hr, the resulting precipitate was filtered through celite and washed with THF. The filtrate was concentrated under reduced pressure and the resulting residue was purified by silica gel column chromatography (toluene/acetone system) to give the title compound (0.38 g) as an oil.
Name
1-[4-(4-Fluorophenylacetyl)piperazin-1-yl]-7-methoxy-1,2,3,4-tetrahydronaphthalene
Quantity
0.41 g
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reactant
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0.05 g
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50 mL
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aqueous solution
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50 mL
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150 mL
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15 mL
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Synthesis routes and methods V

Procedure details

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one (5 g) was dissolved in methanol and sodium tetrahydroborate (1.3 g) was added thereto at 0° C. After reacting at room temperature for 2 hr, the reaction solution was partitioned between ethyl acetate and water. The ethyl acetate layer was washed with water, dried and concentrated under reduced pressure to give the title compound (5.19 g) as a colorless oil. (280-2) 1-(4-Acetylpiperazin-1-yl)-7-methoxy-1,2,3,4-tetrahydronaphthalene
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5 g
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1.3 g
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